molecular formula C17H18FNO2 B10976066 N-[(4-fluorophenyl)methyl]-2-phenoxybutanamide

N-[(4-fluorophenyl)methyl]-2-phenoxybutanamide

Cat. No.: B10976066
M. Wt: 287.33 g/mol
InChI Key: WMFNDGOUMIDOHV-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-phenoxybutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorophenyl group, a phenoxy group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-phenoxybutanamide typically involves the reaction of 4-fluorobenzylamine with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-phenoxybutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[(4-fluorophenyl)methyl]-2-phenoxybutanamide can be compared to other similar compounds, such as:

    N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide: Similar in structure but with different functional groups.

    4-({[2-(4-fluorophenyl)ethyl]amino}methyl)benzoic acid: Shares the fluorophenyl group but has a different backbone.

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a thiazole ring and different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H18FNO2

Molecular Weight

287.33 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-phenoxybutanamide

InChI

InChI=1S/C17H18FNO2/c1-2-16(21-15-6-4-3-5-7-15)17(20)19-12-13-8-10-14(18)11-9-13/h3-11,16H,2,12H2,1H3,(H,19,20)

InChI Key

WMFNDGOUMIDOHV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NCC1=CC=C(C=C1)F)OC2=CC=CC=C2

Origin of Product

United States

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